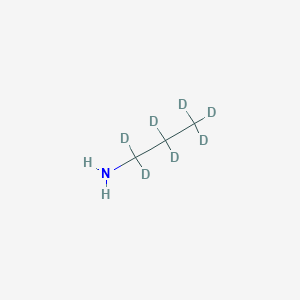
N-丙基-d7-胺
概述
描述
N-Propyl-d7-amine, also known as 1,1,2,2,3,3,3-heptadeuteriopropan-1-amine, is a deuterated form of propylamine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for N-Propyl-d7-amine is CD3(CD2)2NH2, and it has a molecular weight of 66.15 g/mol .
科学研究应用
N-Propyl-d7-amine is widely used in scientific research due to its unique properties:
Drug Discovery and Development: Deuterium labeling helps in studying the pharmacokinetics and metabolism of potential drugs.
Metabolic Studies: Researchers use N-Propyl-d7-amine to investigate metabolic pathways and identify metabolites formed from other compounds.
Chemical Synthesis: It serves as a valuable starting material for the synthesis of isotopically labeled compounds, which are used in various research applications.
作用机制
Target of Action
N-Propyl-d7-amine, also known as deuterium labeled Propan-1-amine hydrochloride It is a stable isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules .
Mode of Action
The mode of action of N-Propyl-d7-amine is primarily through its incorporation into drug molecules. This incorporation is largely used as tracers for quantitation during the drug development process . The deuterium labeling of N-Propyl-d7-amine has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that stable heavy isotopes like n-propyl-d7-amine have been incorporated into drug molecules . This incorporation can potentially affect various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
The pharmacokinetics of N-Propyl-d7-amine is influenced by its deuterium labeling. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
生化分析
Biochemical Properties
N-Propyl-d7-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO) and diamine oxidase (DAO). These interactions are crucial for the breakdown and regulation of amines within the body. Additionally, N-Propyl-d7-amine can act as a substrate for these enzymes, leading to the production of deuterium-labeled metabolites that can be tracked and analyzed in biochemical studies .
Cellular Effects
N-Propyl-d7-amine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by altering the levels of amines and their metabolites, which in turn can impact cell signaling pathways such as the MAPK/ERK pathway and the JAK/STAT signaling pathway . These changes can lead to alterations in gene expression and cellular metabolism, affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-Propyl-d7-amine exerts its effects through binding interactions with specific biomolecules. It can bind to enzymes such as monoamine oxidase and diamine oxidase, inhibiting or activating their activity. This binding can lead to changes in the levels of amines and their metabolites, which can subsequently affect gene expression and cellular function . Additionally, N-Propyl-d7-amine can influence the activity of other proteins and receptors involved in cell signaling pathways, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Propyl-d7-amine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have indicated that prolonged exposure to N-Propyl-d7-amine can result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Propyl-d7-amine can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions. At higher doses, N-Propyl-d7-amine can exhibit toxic effects, including alterations in cellular function and metabolism . These effects can be dose-dependent, with higher doses leading to more pronounced changes in cellular and biochemical activity.
Metabolic Pathways
N-Propyl-d7-amine is involved in various metabolic pathways, including those related to amine metabolism. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which are responsible for the breakdown and regulation of amines within the body . These interactions can affect metabolic flux and the levels of metabolites, providing valuable insights into the role of N-Propyl-d7-amine in biochemical processes.
Transport and Distribution
Within cells and tissues, N-Propyl-d7-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of N-Propyl-d7-amine, influencing its biochemical activity and effects on cellular function.
Subcellular Localization
N-Propyl-d7-amine can localize to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization can influence the activity and function of N-Propyl-d7-amine, affecting its interactions with enzymes, proteins, and other biomolecules within the cell.
准备方法
Synthetic Routes and Reaction Conditions
N-Propyl-d7-amine can be synthesized through various methods. One common approach involves the deuteration of propylamine. This process typically includes the reaction of propylamine with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of N-Propyl-d7-amine follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
N-Propyl-d7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert N-Propyl-d7-amine to deuterated alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include deuterated aldehydes, ketones, alcohols, and various substituted amines .
相似化合物的比较
N-Propyl-d7-amine can be compared with other deuterated amines such as:
Isopropyl-d7-amine: Similar in structure but with a different arrangement of carbon atoms.
Methyl-d3-amine: Contains fewer carbon atoms and deuterium atoms.
Ethyl-d5-amine: Has a shorter carbon chain and fewer deuterium atoms.
属性
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
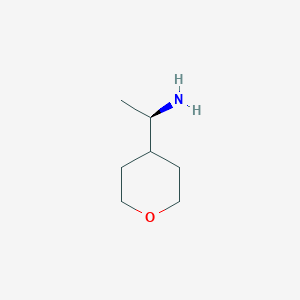
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)
amine](/img/structure/B1457099.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
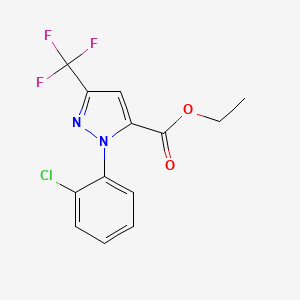
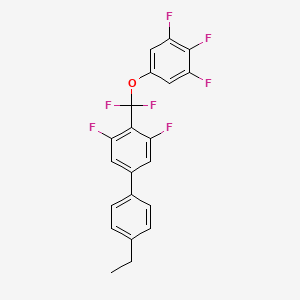
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
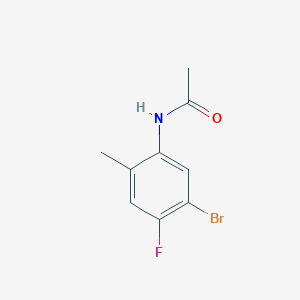
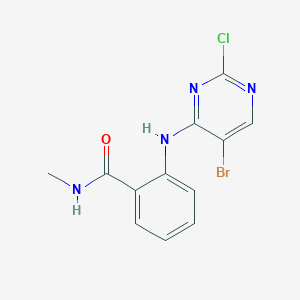

![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

